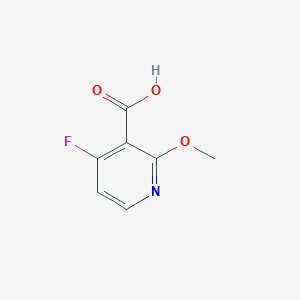

4-Fluoro-2-methoxynicotinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-12-6-5(7(10)11)4(8)2-3-9-6/h2-3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHZNDYRRYQHDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoro 2 Methoxynicotinic Acid

Strategies for Regioselective Fluorination of Nicotinic Acid Scaffolds

The introduction of a fluorine atom at the C-4 position of a nicotinic acid scaffold requires methods that can overcome the inherent reactivity patterns of the pyridine (B92270) ring. Direct fluorination of pyridines can be challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic substitution. However, several strategies have been developed to achieve regioselective fluorination.

One common approach involves the use of silver(II) fluoride (B91410) (AgF₂), which has been shown to selectively fluorinate pyridines at the C-2 position. google.com While this is not the desired C-4 position, it highlights the use of specialized fluorinating agents. For C-4 fluorination, alternative methods are necessary. One such method is nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine ring. For instance, a suitable leaving group, such as a nitro group, at the 4-position can be displaced by a fluoride anion. mdpi.com The synthesis of methyl 3-fluoropyridine-4-carboxylate has been achieved by the nucleophilic aromatic substitution of the nitro group in methyl 3-nitropyridine-4-carboxylate with cesium fluoride in DMSO at 120 °C. mdpi.com

Another strategy involves the use of diazotization of a 4-aminopyridine (B3432731) derivative, followed by a Schiemann-type reaction, although this can be challenging due to the instability of the intermediate diazonium salts. google.com More advanced methods include transition metal-catalyzed C-H activation, although these are often directed to the C-2 or C-3 positions. google.com The choice of strategy often depends on the available starting materials and the compatibility of the reaction conditions with other functional groups on the molecule.

Approaches for Introducing Methoxy (B1213986) Groups onto Pyridine Rings

The introduction of a methoxy group at the C-2 position of the pyridine ring is typically achieved through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen. Dihalonicotinic acid derivatives are common precursors for this transformation. For example, the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide (B1231860) can provide the 2-methoxy derivative as the main product in solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (CH₂Cl₂). nih.govpharm.or.jp The regioselectivity of this reaction can be influenced by the solvent and reaction conditions. nih.govpharm.or.jp

A patent describes the preparation of 6-chloro-2-methoxynicotinic acid from 2,6-dichloronicotinic acid by reaction with sodium methoxide, which is generated in situ from methanol (B129727) and sodium hydride. google.com This highlights a viable route to introduce a methoxy group at the 2-position while retaining a halogen at the 6-position, which could then potentially be converted to a fluoro group or another functional group. The synthesis of 2-chloro-6-methoxynicotinic acid has also been reported, which can serve as a precursor for further functionalization. nih.govub.edu

The following table summarizes the reaction of methyl 2,6-dihalopyridine-3-carboxylates with sodium methoxide, indicating the regioselectivity for the 2-methoxy product.

Table 1: Regioselectivity of Methoxylation on Dihalopyridine Esters

| Starting Material | Solvent | Temperature (°C) | Product Ratio (2-methoxy : 6-methoxy) | Reference |

|---|---|---|---|---|

| Methyl 2,6-difluoropyridine-3-carboxylate | CH₂Cl₂ | 5 | Enriched for 2-methoxy | pharm.or.jp |

| Methyl 2,6-dichloropyridine-3-carboxylate | CH₂Cl₂ | 5 | 85 : 15 | pharm.or.jp |

| Methyl 2,6-dichloropyridine-3-carboxylate | THF | 5 | 79 : 14 (with 7% other) | pharm.or.jp |

Multi-step Total Synthesis of 4-Fluoro-2-methoxynicotinic Acid

A plausible multi-step total synthesis of this compound can be conceptualized based on the individual strategies for fluorination and methoxylation, starting from readily available precursors.

A potential synthetic route could commence with a dihalonicotinic acid, such as 2,4-dichloronicotinic acid. The synthesis of such precursors can be achieved through various methods, including the cyclocondensation of 4-halo-4-cyanocarbonyl compounds. researchgate.net

A proposed pathway is as follows:

Esterification: 2,4-Dichloronicotinic acid is first converted to its corresponding ester, for example, methyl 2,4-dichloronicotinate, to protect the carboxylic acid functionality.

Regioselective Methoxylation: The methyl 2,4-dichloronicotinate would then undergo a regioselective nucleophilic aromatic substitution with sodium methoxide. Based on established patterns, the chlorine at the 2-position is generally more susceptible to nucleophilic attack, which would yield methyl 4-chloro-2-methoxynicotinate.

Fluorination: The remaining chlorine at the 4-position can then be substituted with fluorine. This can be achieved through a Halex (halogen exchange) reaction, for example, by heating with a fluoride salt such as potassium fluoride or cesium fluoride in an aprotic polar solvent like DMSO or sulfolane.

Hydrolysis: Finally, the methyl ester is hydrolyzed under acidic or basic conditions to yield the target molecule, this compound.

An alternative precursor could be 2-methoxynicotinic acid, which can be chlorinated at the 5-position using an alkali metal hypochlorite. ub.edu However, achieving fluorination at the 4-position from this intermediate would require a different set of synthetic transformations.

In the synthesis of this compound, stereoselectivity is not a primary concern as the final molecule is achiral. However, regioselectivity is of paramount importance at several stages. mdpi.com

The key regioselective steps are:

Methoxylation: The selective substitution of the halogen at the 2-position over the 4-position in a 2,4-dihalo-nicotinate precursor is crucial. The higher reactivity of the 2-position in pyridines towards nucleophiles is a well-established principle that can be exploited. nih.govpharm.or.jp The choice of solvent can significantly influence this selectivity. nih.govpharm.or.jp

Fluorination: The subsequent selective fluorination at the 4-position must be achieved without affecting the newly introduced methoxy group or the ester functionality. The Halex reaction is a suitable choice for this transformation.

The use of directing groups can also be employed to control regioselectivity in pyridine functionalization. For instance, the coordination of a Lewis acid like BF₃·OEt₂ to the pyridine nitrogen can alter the electronic properties of the ring and direct metalation to the C4 position. researchgate.net

Modern synthetic methodologies can be applied to enhance the efficiency and sustainability of the synthesis of this compound.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in many organic transformations, including nucleophilic aromatic substitutions and hydrolysis steps. rsc.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency. d-nb.info This technology is particularly advantageous for handling hazardous reagents or intermediates.

Green Solvents: The use of environmentally benign solvents, such as ionic liquids or propylene (B89431) carbonate, can reduce the environmental impact of the synthesis. rsc.org Efforts are also being made to develop solvent-free reaction conditions. rsc.org

Catalytic Methods: The development of catalytic methods for fluorination and C-H activation can reduce the reliance on stoichiometric reagents and minimize waste generation. dovepress.comconnectjournals.com For instance, the direct air oxidation of picoline derivatives to nicotinic acids represents a greener alternative to traditional oxidation methods that use nitric acid or potassium permanganate. acs.org

The principles of green chemistry, such as atom economy and the use of renewable feedstocks, are increasingly being integrated into the synthesis of pyridine derivatives. connectjournals.comrsc.orgresearchgate.net

Chemical Reactivity and Derivatization of 4 Fluoro 2 Methoxynicotinic Acid

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the pyridine (B92270) ring in 4-fluoro-2-methoxynicotinic acid is significantly influenced by the electronic properties of its substituents. The fluorine atom at the 4-position and the methoxy (B1213986) group at the 2-position create a unique electronic environment that dictates the regioselectivity of substitution reactions.

Reactivity of the Fluoro Substituent

The fluorine atom at the 4-position is a key site for nucleophilic aromatic substitution (SNAr) reactions. Due to its high electronegativity, fluorine acts as a strong electron-withdrawing group, making the carbon atom at the 4-position electrophilic and susceptible to attack by nucleophiles. nih.gov This reactivity is a cornerstone of its use as a synthetic building block. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the fluoride (B91410) ion to yield the substituted product. masterorganicchemistry.com The presence of the electron-withdrawing fluorine atom can also influence the acidity of the carboxylic acid group.

The general mechanism for nucleophilic aromatic substitution involves the attack of a nucleophile on the electron-deficient aromatic ring, followed by the departure of the leaving group, in this case, the fluoride ion. masterorganicchemistry.com The rate of this reaction is enhanced by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position is a versatile functional handle for a variety of chemical transformations. It readily undergoes standard reactions of carboxylic acids, including:

Esterification: Reaction with alcohols in the presence of an acid catalyst or with alkyl halides under basic conditions yields the corresponding esters. google.com

Amide Formation: Activation of the carboxylic acid, for example with thionyl chloride or a coupling reagent like HATU, followed by reaction with an amine, leads to the formation of amides. google.comgoogle.com

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

These reactions are fundamental for creating a diverse range of derivatives with modified physicochemical properties.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of this compound. The fluorine atom can be displaced by various groups in these reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl fluoride with a boronic acid or its ester in the presence of a palladium catalyst and a base. It is a widely used method for the formation of carbon-carbon bonds. smolecule.comevitachem.com

Sonogashira Coupling: This reaction couples the aryl fluoride with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, to form an alkynylated pyridine derivative.

Stille Coupling: This reaction involves the coupling of the aryl fluoride with an organostannane reagent, catalyzed by a palladium complex.

These cross-coupling reactions provide efficient pathways to introduce a wide variety of substituents, including aryl, heteroaryl, and alkyl groups, at the 4-position of the pyridine ring, enabling significant structural diversification.

Formation of Heterocyclic Rings Incorporating the this compound Core

The functional groups on this compound can be utilized to construct fused heterocyclic ring systems. chemicalbook.com For instance, the carboxylic acid and the methoxy group can participate in cyclization reactions to form bicyclic or polycyclic structures. dspmuranchi.ac.in These reactions often involve intramolecular condensation or displacement reactions, leading to the formation of new five- or six-membered rings fused to the pyridine core. chemicalbook.com The resulting complex heterocyclic structures are of interest in medicinal chemistry due to their potential for diverse biological activities. openaccessjournals.comnih.govpressbooks.pub

Derivatization for Pharmacological Enhancement and Structural Diversification

The chemical reactivity of this compound makes it a valuable scaffold for the synthesis of novel compounds with potential pharmacological applications. jfda-online.compsu.edu By modifying the substituents on the pyridine ring, chemists can fine-tune the molecule's properties to enhance its interaction with biological targets. nih.gov

For example, the introduction of different groups at the 4-position via nucleophilic substitution or cross-coupling reactions can lead to derivatives with improved potency, selectivity, or pharmacokinetic profiles. researchgate.net Similarly, derivatization of the carboxylic acid moiety can alter the compound's solubility, metabolic stability, and ability to form hydrogen bonds. jfda-online.com This structural diversification is a key strategy in the discovery and optimization of new drug candidates. acs.org

Interactive Data Tables

Below are interactive tables summarizing key reactions and derivatives of this compound.

Table 1: Key Reactions of this compound

| Reaction Type | Reagents and Conditions | Product Type |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., amine, alkoxide), Base | 4-substituted-2-methoxynicotinic acid |

| Esterification | Alcohol, Acid catalyst | 4-fluoro-2-methoxynicotinate ester |

| Amide Formation | Amine, Coupling agent (e.g., HATU) | 4-fluoro-2-methoxynicotinamide |

| Suzuki-Miyaura Coupling | Boronic acid, Pd catalyst, Base | 4-aryl/heteroaryl-2-methoxynicotinic acid |

Table 2: Examples of Derivatives and their Synthetic Origin

| Derivative Name | Starting Material | Key Reaction |

| 4-Amino-2-methoxynicotinic acid | This compound | Nucleophilic Aromatic Substitution |

| Methyl 4-fluoro-2-methoxynicotinate | This compound | Esterification |

| N-Benzyl-4-fluoro-2-methoxynicotinamide | This compound | Amide Formation |

| 4-Phenyl-2-methoxynicotinic acid | This compound | Suzuki-Miyaura Coupling |

Medicinal Chemistry and Biological Activity of 4 Fluoro 2 Methoxynicotinic Acid and Its Analogs

Design and Synthesis of Derivatives for Specific Biological Targets

The chemical scaffold of 4-fluoro-2-methoxynicotinic acid serves as a valuable starting point for the synthesis of a variety of biologically active molecules. Its derivatives are often designed to act as antagonists for specific receptors, such as the 5-Hydroxytryptamine (5-HT3) receptor, or as inhibitors for enzymes like the Botulinum neurotoxin A light chain. chemicalbook.com The synthetic utility of this compound is demonstrated in its use as an intermediate in the preparation of more complex molecules, including pyrimidine (B1678525) derivatives and substituted benzene (B151609) products. chemicalbook.com

The synthesis of derivatives often involves the modification of the carboxylic acid group. For instance, reacting 4-methoxynicotinic acid with various amines, facilitated by coupling agents like HATU, is a common strategy to create a library of amide derivatives. acs.org Another synthetic route involves using 4-fluoro-2-methoxyaniline (B49241), a related precursor, which can be prepared from 2,4-difluoro-1-nitrobenzene through a multi-step process involving methoxylation, reduction of the nitro group, and subsequent chemical modifications. google.com These synthetic strategies allow for the systematic exploration of the chemical space around the nicotinic acid core to optimize biological activity. For example, two series of novel compounds derived from the nicotinic acid scaffold were synthesized and evaluated for their anti-inflammatory potential. nih.gov Stereoselective synthesis methods have also been developed to obtain specific anomers of nicotinamide (B372718) analogs, highlighting the precision required in designing these targeted molecules. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For analogs of this compound, these studies have provided key insights into the roles of its primary functional groups.

Impact of Fluorination on Biological Potency and Selectivity

The introduction of a fluorine atom into a molecule can significantly alter its physical and chemical properties, which in turn affects its biological activity. ontosight.ai In the context of nicotinic acid analogs, fluorination has been shown to enhance biological potency and selectivity. For example, the incorporation of a fluorine atom can increase a molecule's lipophilicity, potentially improving its ability to cross biological membranes and interact with its target. ontosight.ai

Research on fluorinated epibatidine (B1211577) analogues, which are potent nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, has shown that derivatives with a fluorine on the pyridyl ring exhibit very high affinity for the α4β2*-nAChR subtype. acs.org Specifically, a 4'-fluoro substituted analogue demonstrated high affinity. acs.org Similarly, studies on 6-substituted nicotine (B1678760) analogs revealed that 6-fluoronicotine binds with high affinity to nAChRs. researchgate.net In a different context, the conjugation of nicotinic acid to chitooligosaccharide, followed by reaction with fluorobenzyl bromides, resulted in derivatives with noteworthy antimicrobial activity, suggesting the fluorine atom plays a key role in their mechanism of action. nih.gov

Role of Methoxy (B1213986) Group in Receptor Binding and Activity

In a separate investigation, 18-methoxycoronaridine (18-MC), an analog of ibogaine (B1199331), demonstrated potent inhibition of nicotinic acetylcholine receptors, with its activity being significantly higher than that of ibogaine itself. nih.gov Docking studies suggested that 18-MC interacts with a specific domain within the receptor channel. nih.gov Furthermore, in the development of anti-mycobacterial agents, isatin-nicotinohydrazide hybrids containing a 6-methoxy group on the nicotinohydrazide moiety showed superior activity compared to unsubstituted versions, indicating the positive contribution of the methoxy group to the compound's efficacy. tandfonline.com

Modulation of the Carboxylic Acid Functionality

The carboxylic acid group is a key functional handle that can be readily modified to generate a wide array of derivatives with diverse biological properties. The transformation of the carboxylic acid into amides, esters, or other functional groups is a common strategy in medicinal chemistry to fine-tune a molecule's potency, selectivity, and pharmacokinetic profile.

For example, two new series of compounds derived from the nicotinic acid scaffold were synthesized and evaluated for their anti-inflammatory activity, likely involving modifications at the carboxylic acid position. nih.gov In the development of inhibitors for the SARS-CoV-2 main protease (Mpro), derivatives were synthesized by coupling 4-methoxynicotinic acid with various amines via the carboxylic acid group, leading to potent noncovalent inhibitors. acs.org The conversion of carboxylic acids into amides and esters is a versatile chemical transformation that allows for the creation of large libraries of compounds for screening. rsc.org This approach is fundamental to drug discovery, as it enables the exploration of how different substituents at this position affect interactions with biological targets.

Investigation of Specific Biological Pathways and Molecular Interactions

Research into this compound and its analogs has led to the identification of specific biological pathways and molecular targets through which these compounds exert their effects.

Mineralocorticoid Receptor Antagonism

A significant area of investigation for derivatives of this scaffold is their activity as mineralocorticoid receptor (MR) antagonists. The mineralocorticoid receptor plays a crucial role in regulating blood pressure and electrolyte balance, and its overactivation can contribute to various cardiovascular and renal diseases. researchgate.net Nonsteroidal MR antagonists are sought after as they may offer an improved safety profile compared to traditional steroidal agents. google.comresearchgate.net

A novel series of nonsteroidal MR antagonists was developed, with one particularly potent compound being (R)-6-(1-(4-Cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxynicotinic acid. This compound was identified as a highly potent and selective MR antagonist with improved solubility and pharmacokinetic properties suitable for oral administration. researchgate.net Another closely related derivative, (S)-2-(1-(4-fluoro-2-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl)-6-methoxynicotinic acid, was also highlighted for its high potency and selectivity as a nonsteroidal mineralocorticoid receptor antagonist. sigmaaldrich.cnsigmaaldrich.cn These findings underscore the potential of the 2-methoxynicotinic acid core structure in the design of novel therapeutics targeting the mineralocorticoid receptor.

Enzyme Inhibition Studies (e.g., NADPH oxidase, Myeloperoxidase, Lgt)

The inhibitory potential of this compound and its analogs against various enzymes has been a subject of scientific investigation. Notably, analogs of this compound have demonstrated significant inhibitory effects on key enzymes involved in inflammatory and microbial processes.

NADPH Oxidase: Apocynin, a methoxy-substituted catechol, is a well-known inhibitor of the NADPH oxidase (NOX) enzyme complex, which is dedicated to generating reactive oxygen species (ROS). nih.govnih.gov A fluorinated analog, 4-fluoro-2-methoxyphenol (B1225191) (F-apocynin), has been shown to be a more potent inhibitor of NADPH oxidase activity in neutrophils. nih.gov This increased potency is attributed to its enhanced lipophilicity, which likely facilitates its passage through the cell membrane. nih.gov The NOX family of enzymes, with seven members (NOX1-5, DUOX1, DUOX2), plays a crucial role in cellular signaling and immune responses by producing superoxide (B77818) anions. nih.goven-journal.org Dysregulation of NOX activity can lead to oxidative stress and various diseases. mdpi.com The p47phox subunit is a critical regulator of the NOX2 complex in phagocytes, orchestrating its activation and assembly. mdpi.comfrontiersin.org

Myeloperoxidase (MPO): Myeloperoxidase is a heme peroxidase enzyme primarily found in neutrophils and, to a lesser extent, in monocytes. mdpi.comabcam.com It plays a crucial role in the immune system by catalyzing the production of hypochlorous acid (HOCl), a potent oxidant, from hydrogen peroxide and chloride ions. mdpi.complos.org However, excessive MPO activity can contribute to tissue damage in inflammatory conditions. mdpi.commdpi.com The analog 4-fluoro-2-methoxyphenol (F-apocynin) has been found to be a significantly more potent inhibitor of MPO chlorinating activity compared to apocynin. nih.gov This inhibition of MPO activity highlights the potential of such compounds in mitigating inflammatory diseases. nih.govmdpi.com

Lgt (Prolipoprotein Diacylglyceryl Transferase): Lgt is an essential bacterial enzyme that catalyzes the first step in lipoprotein biosynthesis. nih.govnih.gov This pathway is critical for the integrity of the bacterial cell envelope. nih.gov A screen for inhibitors of cell envelope stress identified MAC-0452936, a small molecule that was shown to inhibit Lgt activity in Escherichia coli with an IC₅₀ of 0.59 μM. nih.gov While not a direct analog of this compound, this discovery highlights the potential for targeting Lgt with small molecule inhibitors for antibiotic development. nih.govnih.gov

Anti-inflammatory and Immunomodulatory Potentials

The anti-inflammatory and immunomodulatory properties of this compound and its analogs are an active area of research. These compounds have shown potential in modulating various aspects of the immune response.

An analog of this compound, 4-fluoro-2-methoxyphenol (F-apocynin), has demonstrated potent anti-inflammatory effects. nih.gov It is as effective as apocynin in inhibiting the release of tumor necrosis factor-alpha (TNF-α) by peripheral blood mononuclear cells. nih.gov TNF-α is a key pro-inflammatory cytokine. Furthermore, F-apocynin's ability to inhibit NADPH oxidase and myeloperoxidase, enzymes central to the inflammatory response, underscores its anti-inflammatory potential. nih.gov The inhibition of these enzymes reduces the production of reactive oxygen species, which are known mediators of inflammation and tissue damage. nih.govnih.gov

Other related compounds, such as 2-fluoro-6-methoxynicotinic acid, have been investigated for their anti-inflammatory properties. In experimental models of inflammation, this compound showed a significant reduction in inflammatory markers. Similarly, 2-fluoro-5-methoxynicotinic acid is being studied for its potential anti-inflammatory effects, which may be mediated by the inhibition of enzymes involved in inflammatory pathways. The natural compound 2-methoxy-4-vinylphenol (B128420) has also been shown to possess anti-inflammatory properties by inducing the expression of the anti-inflammatory enzyme heme oxygenase-1 (HO-1). nih.govresearchgate.net

The immunomodulatory effects of these compounds can also be seen in their influence on immune cell function. For instance, F-apocynin inhibits the phagocytosis of microorganisms by neutrophils. nih.gov Phagocytosis is a critical process in the innate immune response. openresearchafrica.org Kaempferol, another natural compound with anti-inflammatory activity, has been shown to modulate the inflammatory responses of microglial and macrophage cells. nih.gov

Antihypertensive Effects

While direct evidence for the antihypertensive effects of this compound is limited in the provided search results, analogs and related compounds have been investigated for their potential in managing hypertension.

A notable example is the discovery of (R)-6-(1-(4-cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxynicotinic acid, a highly potent and selective nonsteroidal mineralocorticoid receptor (MR) antagonist. google.com The mineralocorticoid receptor plays a role in blood pressure regulation. Another benzoxazin-3-one (B8392483) derivative, 6-[1-(4-fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one, has also been identified as a potent and selective nonsteroidal MR antagonist and has demonstrated a significant antihypertensive effect in deoxycorticosterone acetate-salt hypertensive rats. acs.org

Azilsartan, an angiotensin II receptor antagonist used for treating hypertension, shares some structural similarities with nicotinic acid derivatives. researchgate.net These examples suggest that the nicotinic acid scaffold can be a valuable starting point for the design of novel antihypertensive agents.

Anticancer and Antiviral Activity Research

Research into the anticancer and antiviral potential of this compound and its analogs has yielded some promising findings.

Anticancer Activity: Several studies have explored the anticancer properties of compounds structurally related to this compound. For instance, a series of 4-(2-fluorophenoxy)quinoline derivatives bearing a 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) moiety have shown potent in vitro antitumor activity against various cancer cell lines, including HT-29 (colon cancer) and MKN-45 (gastric cancer). nih.gov One of the most promising compounds from this series exhibited excellent cytostatic activity with IC50 values in the nanomolar range. nih.gov

Another study on 1,2,3-triazolyl-thioxothiazolidin-4-one analogs found that compounds with methoxy substitutions showed moderate to good activity against several cancer cell lines. ijcce.ac.ir Specifically, a compound with a 4-methoxy substitution displayed good activity against colon cancer cells. ijcce.ac.ir Additionally, 2-bromo-6-methoxynicotinic acid has been evaluated for its anticancer properties and was found to inhibit the proliferation of cancer cell lines like breast and cervical cancer cells through the modulation of TRPC6 channels.

The enzyme NADPH oxidase 4 (NOX4) has been identified as a potential therapeutic target in cancer due to its role in tumor proliferation, metastasis, and therapy resistance. frontiersin.org

Antiviral Activity: In the context of antiviral research, trisubstituted piperazine (B1678402) derivatives have been designed as noncovalent inhibitors of the SARS-CoV-2 main protease. acs.org The synthesis of these derivatives involved the use of 4-methoxynicotinic acid as a key intermediate. acs.org While not a direct evaluation of this compound, this demonstrates the utility of its structural motifs in the development of antiviral agents.

Receptor Binding and Ligand-Target Interactions

The investigation of receptor binding and ligand-target interactions is crucial for understanding the mechanism of action of this compound and its analogs. Computational and in vitro methods are employed to elucidate these interactions.

Computational Docking and Molecular Dynamics Simulations

Computational methods such as molecular docking and molecular dynamics simulations are powerful tools for predicting and analyzing the binding of ligands to their target receptors.

Molecular docking studies have been utilized to investigate the binding of various analogs. For example, docking studies of isatin–nicotinohydrazide hybrids with the DprE1 enzyme from Mycobacterium tuberculosis revealed that the pyridine (B92270) ring's nitrogen atom was involved in hydrogen bond interactions with the enzyme's active site. tandfonline.com In another study, molecular docking of 2-methoxy-4,6-diphenylnicotinonitrile with lipoprotein-associated phospholipase A2 showed significant interactions with the protein's active site. mdpi.com Molecular dynamics simulations further revealed the compound's influence on the protein's stability and flexibility. mdpi.com

These computational approaches have also been applied to the design of novel inhibitors. For instance, the design of benzoxazin-3-one derivatives as mineralocorticoid receptor antagonists was based on a crystal structure of an MR/compound complex and a docking model. acs.org Similarly, density functional modeling and molecular docking were used to study the interaction of heterocyclic compounds containing a pyrazoline nucleus with the SARS-CoV-2 spike protein. researchgate.net

In Vitro Binding Assays

In vitro binding assays provide experimental validation of the interactions predicted by computational models and are essential for determining the binding affinity and selectivity of a compound for its target.

For compounds related to this compound, in vitro assays have been instrumental in characterizing their biological activity. For example, a cell-free assay was used to determine the Clk1 IC50 of a 4-fluoro-2-methoxy substituted compound, which was found to be 4 nM. researchgate.net In another study, an in vitro Lgt biochemical assay was used to determine the dose-response of an Lgt inhibitor, MAC-0452936, which had an IC50 of 0.59 μM. nih.gov

Spectroscopic and Analytical Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For "4-Fluoro-2-methoxynicotinic acid," a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H, ¹³C, and ¹⁹F nuclei, provides an unambiguous assignment of all atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts (δ) are influenced by the electronic effects of the fluorine, methoxy, and carboxylic acid groups. The aromatic region will likely show two doublets for the coupled protons on the pyridine (B92270) ring. The methoxy group will appear as a singlet, typically in the range of 3.8-4.0 ppm.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the characterization of fluorinated organic compounds nih.gov. The ¹⁹F NMR spectrum of "this compound" will show a single resonance for the fluorine atom. The chemical shift of this signal is sensitive to the electronic environment and can provide valuable information about the substitution pattern on the pyridine ring. The fluorine nucleus will couple with neighboring protons, resulting in a splitting of the ¹⁹F signal, which can be used to confirm the position of the fluorine atom. The chemical shift range for aromatic fluorine compounds is broad, which aids in the unambiguous assignment of the fluorine resonance nih.gov.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

| H-3 | 7.2 - 7.5 (d) | - | ³JHH ≈ 8-10 |

| H-5 | 8.0 - 8.3 (d) | - | ³JHH ≈ 8-10, ⁴JHF ≈ 2-4 |

| -OCH₃ | 3.9 - 4.1 (s) | 52 - 56 | - |

| C-2 | - | 160 - 165 (d, ²JCF) | ²JCF ≈ 15-25 |

| C-3 | - | 110 - 115 (d, ³JCF) | ³JCF ≈ 3-5 |

| C-4 | - | 165 - 170 (d, ¹JCF) | ¹JCF ≈ 240-260 |

| C-5 | - | 145 - 150 (d, ⁴JCF) | ⁴JCF ≈ 1-3 |

| C-6 | - | 150 - 155 | - |

| -COOH | 12.0 - 13.0 (s) | 165 - 175 | - |

Note: The predicted values are based on general principles of NMR spectroscopy and data from analogous compounds.

Two-dimensional NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei. wikipedia.orgscience.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For "this compound," a cross-peak between the two aromatic protons would confirm their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.org This experiment would definitively link the aromatic proton signals to their corresponding carbon signals in the pyridine ring and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). wikipedia.org This is crucial for connecting the different fragments of the molecule. For instance, correlations from the methoxy protons to the C-2 carbon of the pyridine ring would confirm the position of the methoxy group. Correlations from the aromatic protons to the carboxylic acid carbon would establish its position.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques identify protons that are close in space, providing through-space correlations. huji.ac.il A NOESY or ROESY experiment could show a correlation between the methoxy protons and the proton at the 3-position of the pyridine ring, confirming their spatial proximity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. chemguide.co.uk For "this compound," the molecular ion peak (M+) would be observed, confirming its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45). libretexts.org For "this compound," other expected fragmentations would involve the loss of the methoxy group or cleavage of the pyridine ring.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Fragment |

| 171 | [M]+• (Molecular Ion) |

| 154 | [M - OH]+ |

| 126 | [M - COOH]+ |

| 140 | [M - OCH₃]+ |

| 143 | [M - CO]+ |

Note: The predicted fragments are based on common fragmentation patterns of related compounds.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups. spectroscopyonline.com

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1730 cm⁻¹), C-O stretching vibrations for the methoxy and carboxylic acid groups, and C-F stretching vibrations.

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C-F bond would likely produce strong signals in the Raman spectrum.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| C=O (Carboxylic Acid) | 1700-1730 (strong) | Moderate |

| C-O Stretch | 1200-1300 (strong) | Moderate |

| C-F Stretch | 1000-1100 (strong) | Strong |

| Aromatic C=C Stretch | 1450-1600 (moderate) | Strong |

| Aromatic C-H Stretch | 3000-3100 (moderate) | Moderate |

Note: The predicted frequencies are based on characteristic vibrational modes of functional groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsional angles for "this compound." Furthermore, it would reveal information about the intermolecular interactions, such as hydrogen bonding and packing arrangements in the crystal lattice. While specific crystallographic data for "this compound" is not currently available, data for the related compound "2-Fluoro-4-(methoxycarbonyl)benzoic acid" reveals a triclinic crystal system and shows that the benzene (B151609) ring and the methoxycarbonyl group are nearly coplanar nih.gov.

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are essential for assessing the purity of "this compound" and for its separation from impurities or in complex mixtures.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for the analysis of organic acids. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be suitable for the analysis of "this compound." The purity of the compound can be determined by integrating the peak area of the main component and any impurities. A validated HPLC method can be used for routine quality control.

Gas Chromatography (GC): Due to the low volatility of the carboxylic acid, derivatization would likely be required for GC analysis. Methylation of the carboxylic acid to its corresponding ester would increase its volatility, allowing for analysis by GC-MS, which combines the separation power of GC with the detection capabilities of mass spectrometry.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC is a commonly employed mode for the separation of nicotinic acid and its derivatives. In this approach, a nonpolar stationary phase is used in conjunction with a polar mobile phase.

A typical HPLC method for the analysis of pyridine carboxylic acids, which is applicable to this compound, would utilize a C18 column. The separation is achieved by a gradient elution using a mobile phase consisting of an aqueous buffer, such as phosphate (B84403) or formate, and an organic modifier like acetonitrile. The pH of the aqueous phase is a critical parameter that influences the retention time of the analyte by controlling its ionization state. Ultraviolet (UV) detection is commonly used, with the wavelength set to the absorption maximum of the compound, which for many pyridine derivatives is in the range of 260-280 nm.

For enhanced sensitivity and selectivity, especially in complex matrices, HPLC can be coupled with mass spectrometry (LC-MS). This allows for the determination of the molecular weight of the analyte and provides structural information through fragmentation patterns.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 270 nm |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, due to the polar nature and low volatility of carboxylic acids like this compound, derivatization is a prerequisite for successful GC-MS analysis.

The primary purpose of derivatization is to convert the polar carboxyl group into a less polar, more volatile ester or silyl (B83357) ester. Common derivatization reagents for carboxylic acids include:

Silylating agents: Such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which replace the acidic proton of the carboxylic acid with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively.

Alkylating agents: Such as diazomethane (B1218177) or alkyl chloroformates, which convert the carboxylic acid into its corresponding methyl or other alkyl ester.

Once derivatized, the analyte is introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the capillary column. A nonpolar or medium-polarity column, such as one coated with a phenyl-polysiloxane, is typically used. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the unambiguous identification of the compound. The molecular ion peak confirms the molecular weight of the derivatized analyte, and the fragmentation pattern provides structural information.

Table 2: Representative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), then ramp to 280 °C at 10 °C/min (hold 5 min) |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 |

Computational and Theoretical Studies on 4 Fluoro 2 Methoxynicotinic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of 4-Fluoro-2-methoxynicotinic acid. DFT methods model the electron density to calculate the molecule's energy, geometry, and various electronic properties, which in turn helps in predicting its stability and chemical behavior.

The electronic character of this compound is shaped by the interplay of its substituents on the pyridine (B92270) ring. The fluorine atom at the 4-position acts as a strong electron-withdrawing group through its inductive effect. Conversely, the methoxy (B1213986) group at the 2-position is primarily an electron-donating group due to resonance, where its lone pair of electrons can delocalize into the pyridine ring. The carboxylic acid at the 3-position is also electron-withdrawing. This complex electronic environment governs the molecule's reactivity.

DFT calculations can precisely quantify these effects by computing parameters such as frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. edu.krd For substituted nicotinic acids, the HOMO-LUMO gap can be used to predict molecular softness and hardness, which are measures of reactivity. researchgate.net

Calculations on analogous fluorinated and methoxy-substituted pyridine and nicotinic acid derivatives suggest that the HOMO is likely distributed over the pyridine ring and the methoxy group, while the LUMO is concentrated around the electron-deficient ring and the carboxylic acid function. researchgate.netmdpi.com This distribution influences which sites are susceptible to electrophilic or nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations of Analogous Compounds

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Moderate to Low | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | Low | A low-lying LUMO suggests a propensity to accept electrons in reactions. |

| HOMO-LUMO Gap (ΔE) | Small to Moderate | A smaller gap suggests higher chemical reactivity and polarizability. edu.krd |

| Dipole Moment | Significant | Arises from the electronegative F and O atoms, influencing solubility and intermolecular interactions. |

| Electron Density on Ring | Modulated | Decreased by the fluorine atom, but increased by the methoxy group, creating specific reactive sites. |

| Natural Atomic Charges | Negative charge on F, O, and N atoms | Indicates regions of high electron density, which are potential sites for electrophilic attack or hydrogen bonding. mdpi.com |

Note: The values in this table are illustrative and based on trends observed in similar fluorinated and methoxy-substituted nicotinic acids. Actual values would require specific DFT calculations for this molecule.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The biological function and chemical reactivity of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Molecular modeling and molecular dynamics (MD) simulations are used to explore the conformational landscape of this compound. tandfonline.com

Conformational analysis focuses on the rotation around single bonds. For this compound, the key dihedral angles are those involving the carboxylic acid group and the methoxy group relative to the pyridine ring. The orientation of the carboxylic acid is particularly important as it can influence hydrogen bonding and interactions with biological targets. It can exist in conformations where the hydroxyl group points towards or away from the nitrogen of the pyridine ring. Similarly, the methyl group of the methoxy substituent can rotate.

Molecular mechanics force fields are often used for initial, rapid conformational searches, while more accurate quantum methods like DFT can be employed to refine the energies of the most stable conformers. nih.gov These calculations typically reveal that the planar conformation, where the carboxylic acid group is co-planar with the pyridine ring, is energetically favored to maximize conjugation. However, steric hindrance between the substituents at positions 2, 3, and 4 can lead to slight out-of-plane twisting.

Molecular dynamics simulations provide a view of the molecule's behavior over time in a simulated environment (e.g., in water). nih.gov MD can reveal the stability of different conformations, the dynamics of intramolecular hydrogen bonds, and how the molecule interacts with solvent molecules. For this compound, MD could show how the flexibility of the carboxylic acid and methoxy groups might allow the molecule to adapt its shape to fit into a binding site of a protein. tandfonline.comfigshare.com

Table 2: Illustrative Conformational Analysis of the Carboxylic Acid Group in this compound

| Dihedral Angle (C2-C3-C=O-OH) | Relative Energy (kcal/mol) | Conformation Description |

| 0° | High | Eclipsed conformation, sterically hindered. |

| ~30° | Low | Stable conformation, minimizing steric clash. |

| 180° | Lowest | Anti-planar conformation, often the most stable to maximize separation of groups. |

| ~330° | Low | Another stable conformation, similar to ~30°. |

Note: This table presents a hypothetical energy profile for the rotation of the carboxylic acid group. The exact energy values and angles would depend on the specific computational method used.

Prediction of Reactivity and Reaction Mechanisms

Computational chemistry is a powerful tool for predicting the most likely sites of reaction on a molecule and for elucidating the step-by-step mechanisms of chemical transformations. researchgate.net For this compound, its reactivity is dictated by the electronic properties of the substituted pyridine ring.

The pyridine nitrogen is basic and can be protonated or act as a nucleophile. The substituents, however, modulate this reactivity. The electron-donating methoxy group at the 2-position enhances the electron density of the ring, particularly at the ortho and para positions relative to it (positions 3 and 5). Conversely, the electron-withdrawing fluorine at the 4-position and the carboxylic acid at the 3-position decrease the ring's electron density, making it less susceptible to electrophilic attack and more susceptible to nucleophilic attack.

Computational models can predict reactivity in several ways:

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface. Red regions (negative potential) indicate electron-rich areas prone to attack by electrophiles, while blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack. For this molecule, the nitrogen atom and oxygen atoms would show negative potential, while the hydrogen of the carboxylic acid would be a site of positive potential.

Fukui Functions: These are reactivity indices derived from DFT that identify the most electrophilic and nucleophilic sites in a molecule. They can help predict the regioselectivity of reactions like electrophilic aromatic substitution or nucleophilic aromatic substitution.

Transition State Searching: For a specific proposed reaction, computational methods can locate the transition state structure—the highest energy point along the reaction coordinate. researchgate.net The energy of this transition state (the activation energy) determines the reaction rate, allowing chemists to predict which of several possible reaction pathways is most feasible.

Based on the electronic effects of the substituents, electrophilic attack (e.g., nitration, halogenation) would be predicted to occur at the C-5 position, which is activated by the methoxy group and less deactivated by the fluorine. Nucleophilic aromatic substitution, a common reaction for electron-deficient pyridines, could potentially occur at the 4-position, leading to the displacement of the fluorine atom.

Table 3: Predicted Reactivity of Different Sites on this compound

| Molecular Site | Predicted Type of Reactivity | Influencing Factors | Potential Reactions |

| Pyridine Nitrogen (N-1) | Nucleophilic / Basic | Lone pair of electrons. | Protonation, Alkylation, Coordination to metals. |

| Position C-5 | Electrophilic Attack | Activated by the C-2 methoxy group. | Halogenation, Nitration, Friedel-Crafts type reactions. |

| Position C-4 | Nucleophilic Substitution | Activated by electron-withdrawing fluorine and ring nitrogen. | Displacement of fluoride (B91410) by nucleophiles (e.g., amines, alkoxides). |

| Carboxylic Acid Group | Acidic / Electrophilic Carbonyl | Acidic proton; polarized C=O bond. | Deprotonation, Esterification, Amide formation. nih.gov |

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov If a set of analogues of this compound were synthesized and tested for a specific biological effect (e.g., enzyme inhibition), QSAR could be used to build a predictive model. tandfonline.comnih.gov

The process involves several steps:

Data Set Collection: A series of structurally related compounds with measured biological activities (e.g., IC₅₀ values) is required. researchgate.net

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or "descriptors," is calculated. These descriptors quantify various aspects of the molecule's structure and properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.govnih.gov

Model Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds that were not used in the model-building process. nih.gov

For a series of nicotinic acid derivatives, the descriptors would likely fall into several categories:

Electronic Descriptors: Such as atomic charges, dipole moment, and HOMO/LUMO energies. These describe the electronic distribution and ability to engage in electrostatic or donor-acceptor interactions.

Steric Descriptors: Like molecular volume, surface area, and specific substituent parameters (e.g., molar refractivity). These relate to the size and shape of the molecule, which is crucial for fitting into a biological target.

Lipophilic Descriptors: Such as the logarithm of the partition coefficient (logP) or polar surface area (PSA). These describe the molecule's hydrophobicity, which affects its ability to cross cell membranes and its solubility. researchgate.netmdpi.com

A successful QSAR model for analogues of this compound could identify the key structural features that increase or decrease activity. For example, a model might reveal that higher electron density at the C-5 position and a specific range for lipophilicity are critical for high potency. This information provides valuable guidance for designing new, more effective compounds. turkjps.org

Table 4: Common Descriptor Classes Used in QSAR Studies and Their Relevance

| Descriptor Class | Example Descriptors | Relevance to Biological Activity |

| Electronic | Partial Atomic Charges, HOMO/LUMO Energies, Dipole Moment | Governs electrostatic interactions, hydrogen bonding, and reaction propensity. |

| Steric / Topological | Molecular Weight, Molar Volume, van der Waals Surface Area | Relates to the size and shape complementarity with a receptor binding site. |

| Lipophilicity | LogP, Polar Surface Area (PSA), Water Solubility | Influences membrane permeability, absorption, distribution, and metabolism. mdpi.com |

| 3D / Field-Based | CoMFA/CoMSIA Fields | Describes the 3D steric and electrostatic fields around the molecule, providing a more detailed shape-based analysis. nih.gov |

Patents and Intellectual Property Landscape

Analysis of Patented Synthetic Routes

While patents specifically detailing the synthesis of 4-Fluoro-2-methoxynicotinic acid are not broadly public, the patent literature for structurally similar compounds provides a clear indication of the likely synthetic strategies that are or could be protected. The synthesis of functionalized nicotinic acids is a well-trodden path in medicinal chemistry, and intellectual property often resides in novel methods that improve yield, purity, or cost-effectiveness, or that introduce the specific functional groups in a unique sequence.

Analysis of patents for related compounds suggests that routes starting from substituted pyridines are common. For instance, a patented method for a related compound, 2-chloro-4-methoxynicotinic acid, involves the directed ortho-metalation of 2-chloro-4-methoxypyridine (B97518) using a strong base like n-butyl lithium, followed by quenching the resulting lithiated species with carbon dioxide to form the carboxylic acid epo.org. This strategy is highly adaptable and could be applied to a corresponding 4-fluoro-2-methoxypyridine (B1296431) precursor to yield the target acid.

Another common strategy observed in the patent literature is the modification of an existing nicotinic acid derivative. For example, patent WO2011138751A2 describes using 5-fluoro-2-methoxynicotinic acid as a starting material to synthesize 5-Fluoro-2,N-dimethoxy-N-methyl-nicotinamide google.com. This indicates that the fluoro-methoxy-nicotinic acid core is a valuable intermediate for creating more complex molecules, and its own synthesis would be a critical, and likely patented, upstream process.

Furthermore, patents for related aniline (B41778) derivatives, such as the process for preparing 4-fluoro-2-methoxy-5-nitroaniline (B580436) (a key intermediate for the drug Osimertinib), highlight the industrial importance of controlling the regiochemistry of substituents on a fluorinated aromatic ring google.com. The synthetic steps detailed in such patents, including protection, nitration, and deprotection, showcase the level of detail required for a robust, patentable industrial process google.com.

Review of Patent Applications for Biological Applications and Formulations

Patent applications provide significant insights into the potential uses of this compound and its derivatives. These applications often claim not just the molecule itself, but its use in treating specific diseases or for particular functions, as well as the formulations that enable its delivery.

A significant area of application for closely related compounds is in medical imaging. Patent WO2019175405A1, for instance, details the use of 2-alkoxy-6-[¹⁸F]fluoronicotinoyl derivatives as highly effective PET (Positron Emission Tomography) imaging probes for tissues expressing Prostate-Specific Membrane Antigen (PSMA) google.com. These agents are crucial for the diagnosis and staging of prostate cancer. The patent describes the synthesis of these probes and their formulation into injectable solutions for clinical use google.com. While this patent focuses on the 6-fluoro isomer, it strongly suggests a potential high-value application for other isomers like this compound in oncology diagnostics. The claims in such patents typically cover the compound, its radiolabeled form, the method of imaging, and the diagnostic formulation.

Beyond diagnostics, derivatives of methoxynicotinic acids are explored for therapeutic uses. A United States patent discloses combinations of non-steroidal mineralocorticoid receptor (MR) antagonists with other agents for treating cardiac and cardiovascular disorders googleapis.com. One of the compounds mentioned is a complex derivative of 2-methoxynicotinic acid, indicating the utility of this scaffold in developing treatments for conditions like hypertension and heart failure googleapis.com.

Furthermore, the broader patent landscape for nicotinic acid derivatives shows their application in treating cancer and inflammatory diseases. Patents often claim large families of compounds, defined by a Markush structure, which could encompass this compound as part of a library of potential kinase inhibitors or modulators of other biological targets epo.org. These patents typically include data on the biological activity of exemplified compounds and describe pharmaceutical compositions, including tablets, capsules, and sterile solutions.

Strategies for Patent Protection and Commercialization in Pharmaceutical and Agrochemical Sectors

The commercial journey of a chemical compound like this compound is underpinned by a robust intellectual property strategy. In both the pharmaceutical and agrochemical industries, this involves creating a multi-layered patent portfolio to maximize market exclusivity and return on investment.

In the Pharmaceutical Sector:

The primary strategy begins with securing a "composition of matter" patent on the novel compound itself, which provides the broadest protection ijsr.net. However, the strategy rarely stops there. To extend the product's commercial life, companies employ several tactics nih.govupcounsel.com:

New Formulations: Patenting new formulations that offer advantages like improved stability, bioavailability, or patient compliance (e.g., a once-daily versus a multiple-dose regimen) is a common strategy nih.govdrugpatentwatch.com.

New Indications: Discovering and patenting new medical uses for the same compound can open up new markets and extend patent protection drugpatentwatch.com.

Methods of Manufacturing: Patenting a novel, more efficient, or scalable synthesis process can create a barrier for competitors even after the composition of matter patent expires mathys-squire.com.

Combination Products: Patenting the use of the compound in combination with other active ingredients can lead to new, effective treatments with their own period of exclusivity nih.gov.

Commercialization involves navigating the lengthy and expensive process of clinical trials and regulatory approval (e.g., by the FDA). A strong patent position is essential for attracting the necessary investment for this development process nih.gov. Once approved, commercialization may involve direct marketing, or licensing the patent to larger pharmaceutical companies with established sales and distribution networks upcounsel.com.

In the Agrochemical Sector:

The agrochemical industry shares many patent strategies with the pharmaceutical sector, but with a focus on crop protection and yield enhancement researchgate.net. Key strategies include:

Patenting Active Ingredients: Similar to pharmaceuticals, the core of the strategy is patenting the active agrochemical compound researchgate.net.

Formulation and Mixture Patents: A significant portion of innovation in agrochemicals lies in formulations (e.g., suspension concentrates, water-dispersible granules) that improve handling, safety, and efficacy. Patenting specific mixtures of active ingredients that demonstrate synergistic effects is also a powerful tool epo.orgnaas.org.in.

New Uses: Protecting new uses of a known compound, such as its application on a new crop or to control a newly emerged pest, is a viable strategy epo.org.

Process Patents: As generic competition is fierce once a primary patent expires, owning a patent on the most cost-effective manufacturing process can maintain a significant market advantage iimk.ac.in.

Commercialization in the agrochemical space involves extensive field trials to demonstrate efficacy and safety, followed by registration with regulatory bodies like the Environmental Protection Agency (EPA) infosys.com. Companies often pursue a "freedom-to-operate" analysis to ensure their product does not infringe on existing patents cplconsult.com. Commercial success often depends on strategic alliances, distribution agreements, and educating farmers on the benefits and proper use of the new product iimk.ac.in. The high cost of registration can itself be a barrier to entry for generic competitors cplconsult.com.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

Emerging synthetic methodologies that could be applied to enhance the synthesis of this compound include:

Late-Stage C-H Functionalization: Traditional syntheses often build the pyridine (B92270) ring with the desired substituents already in place. Modern approaches, however, are increasingly focused on the direct functionalization of the pyridine C-H bonds. researchgate.netsnnu.edu.cnnih.govacs.org Developing catalytic methods for the direct and regioselective fluorination and methoxylation of a pre-formed nicotinic acid scaffold could significantly shorten the synthetic sequence. For instance, new methods for the meta-selective methylation of pyridines using temporary dearomatization could be adapted for this purpose. researchgate.netsnnu.edu.cnrsc.orgrsc.org

Advanced Catalytic Systems: The use of novel catalysts, including transition metals and organocatalysts, is a key area of research. rsc.orgmdpi.com For example, rhodium-catalyzed methylation and iridium-catalyzed C-H borylation followed by fluorination could offer highly selective pathways. snnu.edu.cn Research into more robust and recyclable catalysts will also be crucial for improving the sustainability of the synthesis. mdpi.com

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product that contains portions of all the reactants, are highly efficient for building molecular complexity. rsc.orgbohrium.com Designing an MCR that directly assembles the 4-fluoro-2-methoxy-substituted pyridine ring from simple, readily available starting materials would be a significant advancement. rsc.orgbohrium.com

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. numberanalytics.com Applying flow chemistry to key steps in the synthesis of 4-Fluoro-2-methoxynicotinic acid, such as the fluorination or methoxylation steps, could lead to higher yields and purity. numberanalytics.com

| Synthetic Approach | Potential Advantages | Relevant Research Areas |

| Late-Stage C-H Functionalization | Shorter synthetic routes, increased efficiency | Catalysis, Regioselective synthesis |

| Advanced Catalytic Systems | High selectivity, milder reaction conditions | Organometallic chemistry, Nanocatalysis |

| Multicomponent Reactions | High atom economy, rapid access to derivatives | Combinatorial chemistry, Green chemistry |

| Flow Chemistry | Improved safety, scalability, and purity | Process chemistry, Microreactors |

Exploration of New Biological Targets and Therapeutic Applications

The biological activities of this compound are largely uncharacterized. However, the known activities of related nicotinic acid derivatives suggest several promising therapeutic areas for future investigation. researchgate.netnih.govbohrium.comresearchgate.netum.edu.my

Anti-inflammatory Agents: Many nicotinic acid derivatives have demonstrated potent anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX). nih.govresearchgate.net Future studies could evaluate this compound and its amides or esters for their ability to inhibit COX-1 and COX-2, as well as other inflammatory mediators like TNF-α and various interleukins. nih.gov

Anticancer Agents: The pyridine ring is a common feature in many anticancer drugs. researchgate.net Research could explore the potential of this compound derivatives as inhibitors of protein kinases, which are often dysregulated in cancer. The trimethoxyphenyl group, which shares some structural similarity with the substitution pattern of the target molecule, is a known pharmacophore in some anticancer agents. rsc.org

Central Nervous System (CNS) Disorders: Nicotinic acetylcholine (B1216132) receptors (nAChRs) are important targets for a variety of CNS disorders. nih.gov The structural similarity of this compound to nicotinic acid itself suggests that it could be a valuable scaffold for developing novel ligands for nAChRs.

In Silico Target Prediction: Computational methods can be used to screen large databases of biological targets to identify potential binding partners for a given molecule. nih.govbohrium.comnih.govmdpi.com Applying these in silico screening techniques to this compound could rapidly identify promising new therapeutic applications that can then be validated experimentally. nih.govbohrium.com

| Therapeutic Area | Potential Molecular Targets | Rationale |

| Inflammation | COX-1, COX-2, TNF-α | Known anti-inflammatory activity of nicotinic acid derivatives. nih.govresearchgate.net |

| Cancer | Protein Kinases, VEGFR-2 | Prevalence of pyridine scaffolds in oncology drugs. researchgate.net |

| CNS Disorders | Nicotinic Acetylcholine Receptors (nAChRs) | Structural similarity to nicotinic acid. nih.gov |

| Infectious Diseases | Bacterial or Viral Enzymes | Broad biological activity of some nicotinic acid derivatives. bohrium.com |

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and these technologies could be instrumental in unlocking the therapeutic potential of this compound. stanford.edutandfonline.comacs.orgmdpi.comnih.gov

Predictive Modeling: ML algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to create models that can predict the properties of new, untested compounds. stanford.edutandfonline.comnih.gov A library of virtual derivatives of this compound could be generated and screened using these models to predict their bioactivity, toxicity, and pharmacokinetic properties. stanford.edutandfonline.com This would allow researchers to prioritize the most promising compounds for synthesis and experimental testing.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with the this compound scaffold as a starting point and defining a set of desired biological and physicochemical properties, these algorithms could generate novel derivatives with a high probability of success.

Virtual High-Throughput Screening (vHTS): AI-powered docking simulations can rapidly screen vast virtual libraries of compounds against the three-dimensional structure of a biological target. nih.gov This can be used to identify potential derivatives of this compound that are likely to bind to a specific target with high affinity.

| AI/ML Application | Description | Impact on Drug Discovery |

| Predictive Modeling | Using algorithms to predict properties of virtual compounds. stanford.edutandfonline.com | Prioritization of synthetic targets, reduction in cost and time. |

| De Novo Drug Design | Generating novel molecular structures with desired properties. | Exploration of novel chemical space, discovery of innovative drug candidates. |

| Virtual High-Throughput Screening | Computationally screening large libraries against biological targets. nih.gov | Rapid identification of potential lead compounds. |

Sustainable and Scalable Production Methodologies

As the environmental impact of chemical manufacturing comes under increasing scrutiny, the development of sustainable and scalable production methods is a critical area of future research. mdpi.commdpi.comfrontiersin.orgnih.gov

Green Chemistry Principles: Future synthetic routes for this compound should be designed with the principles of green chemistry in mind. This includes using less hazardous chemicals, reducing waste, and improving energy efficiency. mdpi.comfrontiersin.orgnih.gov The use of greener solvents, such as water or bio-derived solvents, and catalyst-free reactions are promising avenues. nih.govfrontiersin.org

Biocatalysis: The use of enzymes to catalyze chemical reactions offers a highly selective and environmentally friendly alternative to traditional chemical methods. ukri.orgukri.orgrsc.orgnih.gov Research into identifying or engineering enzymes that can perform the key synthetic steps in the production of this compound, such as the fluorination or methoxylation of the pyridine ring, could lead to a much more sustainable manufacturing process. ukri.orgukri.orgrsc.org

Synthesis from Renewable Feedstocks: A long-term goal for sustainable chemistry is to move away from petroleum-based starting materials and towards renewable resources. ukri.orgukri.org Research into converting biomass-derived platform chemicals into the necessary precursors for the synthesis of this compound would represent a major step towards a truly sustainable production process. ukri.orgukri.org

| Sustainability Approach | Description | Potential Benefits |

| Green Chemistry | Application of principles to reduce environmental impact. mdpi.comfrontiersin.org | Reduced waste, lower energy consumption, increased safety. |

| Biocatalysis | Use of enzymes as catalysts. ukri.orgukri.orgrsc.org | High selectivity, mild reaction conditions, biodegradable catalysts. |

| Renewable Feedstocks | Synthesis from biomass-derived materials. ukri.orgukri.org | Reduced reliance on fossil fuels, improved carbon footprint. |

Q & A

Basic: What are the key challenges in synthesizing 4-fluoro-2-methoxynicotinic acid, and how can reaction parameters be optimized?

Answer:

Synthesis challenges arise from the steric hindrance of the methoxy group and the electron-withdrawing nature of fluorine, which can reduce reactivity during coupling or substitution steps . A validated approach involves:

- Reductive dechlorination : Using zinc and ammonia to dechlorinate intermediates (e.g., dichloronicotinonitrile derivatives), followed by hydrolysis to yield the target compound. Reaction parameters such as temperature (80–100°C), solvent (aqueous ethanol), and catalyst loading (1.5–2.0 eq Zn) significantly influence yield .

- Coupling reactions : Sodium methoxide in DMF promotes nucleophilic substitution at the 2-position, while maintaining fluorine’s integrity at the 4-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.